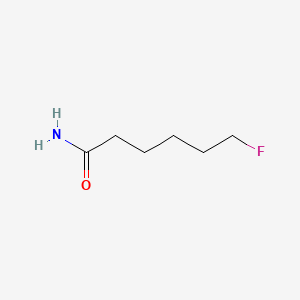

Hexanamide, 6-fluoro-

Description

Hexanamide, 6-fluoro- (C₆H₁₂FNO), is a fluorinated derivative of hexanamide (C₆H₁₃NO, CAS 628-02-4), where a fluorine atom replaces a hydrogen at the sixth carbon of the aliphatic chain . The parent compound, hexanamide, is a simple amide with applications in organic synthesis and intermediate chemistry. While specific physicochemical data for 6-fluoro-hexanamide are sparse in the provided evidence, its structural features suggest utility in pharmaceuticals or agrochemicals, where fluorination is often employed to modulate bioavailability and resistance profiles .

Properties

CAS No. |

675-97-8 |

|---|---|

Molecular Formula |

C6H12FNO |

Molecular Weight |

133.16 g/mol |

IUPAC Name |

6-fluorohexanamide |

InChI |

InChI=1S/C6H12FNO/c7-5-3-1-2-4-6(8)9/h1-5H2,(H2,8,9) |

InChI Key |

OYVQPNCDQBPJAC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)N)CCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluorohexanamide typically involves the fluorination of hexanamide. One common method is the direct fluorination of hexanamide using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of 6-fluorohexanamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Fluorohexanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions can convert 6-fluorohexanamide to fluorinated amines.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Fluorinated carboxylic acids.

Reduction: Fluorinated amines.

Substitution: Various substituted hexanamides depending on the nucleophile used.

Scientific Research Applications

6-Fluorohexanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in studies involving fluorinated biomolecules and their interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-fluorohexanamide involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Mono-fluoro Derivatives

- Hexanamide, 6-fluoro- (C₆H₁₂FNO): Structure: Fluorine at the terminal carbon (C6). Applications: Hypothesized use in drug discovery due to fluorine’s bioisosteric effects .

Polyfluoro and Perfluoro Derivatives

- Perfluoro-6-isopropoxyhexanamide (CAS 29952-92-9, C₁₀H₄F₁₇NO₂): Structure: Decafluoro backbone with a heptafluoroisopropoxy group at C6. Properties: High thermal and chemical stability due to extensive fluorination; hydrophobic. Applications: Likely used in materials science (e.g., surfactants, coatings) .

- N,N-Diethyl-2,3,3,4,4,5,5,6,6,6-decafluorohexanamide (CAS 60895-98-9, C₁₀H₁₁NOF₁₀): Structure: Decafluorinated chain with ethyl groups on the amide nitrogen. Properties: Reduced polarity and enhanced lipophilicity due to fluorination and alkylation. Applications: Potential solvent or fluoropolymer precursor .

Derivatives with Additional Substituents

- 2-HEXENAMIDE, 6-CHLORO-3,4,4,5,5,6,6-HEPTAFLUORO-N-(2-METHYLPHENYL) (CAS 502146-72-7):

Table 1: Key Comparative Data

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight | Likely Applications |

|---|---|---|---|---|---|

| Hexanamide | 628-02-4 | C₆H₁₃NO | None | 115.17 | Organic synthesis |

| Hexanamide, 6-fluoro- | Not specified* | C₆H₁₂FNO | Fluorine at C6 | ~133.16† | Pharmaceuticals |

| Perfluoro-6-isopropoxyhexanamide | 29952-92-9 | C₁₀H₄F₁₇NO₂ | Decafluoro + heptafluoroisopropoxy | 571.12 | Surfactants, coatings |

| N,N-Diethyl-decafluorohexanamide | 60895-98-9 | C₁₀H₁₁NOF₁₀ | Decafluoro + N,N-diethyl | 351.18 | Fluoropolymer precursors |

| 6-Chloro-heptafluorohexenamide‡ | 502146-72-7 | C₁₃H₇ClF₇NO | Chloro + heptafluoro + aryl | 377.65 | Agrochemicals |

*Mentioned in ; †Calculated; ‡Hexenamide derivative.

Biological Activity

Hexanamide, 6-fluoro- (C6H12FNO) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H12FNO

- Molecular Weight : 135.17 g/mol

- CAS Number : 675-97-8

Biological Activity Overview

Hexanamide, 6-fluoro- has been studied for various biological activities, primarily focusing on its antimicrobial and anticancer properties. The presence of the fluorine atom in its structure is believed to enhance its biological activity compared to other similar compounds.

Antimicrobial Activity

Research indicates that Hexanamide, 6-fluoro- exhibits significant antibacterial properties. A study involving aryl-n-hexanamides linked to usnic acid highlighted that derivatives of hexanamide, including those with a fluorine substitution, demonstrated potent activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound 2 | Salmonella typhi | 3 |

| Compound 20 | Escherichia coli | 6 |

| Compound 19 | Streptococcus mutans | 7 |

These results suggest that Hexanamide, 6-fluoro- could be a promising candidate for developing new antimicrobial agents targeting resistant bacterial strains .

Anticancer Properties

In addition to its antimicrobial effects, Hexanamide, 6-fluoro- has been investigated for its potential anticancer properties. The compound may act by inhibiting specific enzymes involved in cancer cell metabolism. Preliminary studies indicate that compounds similar to Hexanamide, 6-fluoro-, exhibit cytotoxic effects on various cancer cell lines.

The mechanism by which Hexanamide, 6-fluoro- exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes in bacteria and cancer cells.

- Cell Membrane Disruption : It can potentially disrupt bacterial cell membranes, leading to cell lysis.

- Receptor Interaction : Its structural features allow it to interact with specific cellular receptors, modulating signaling pathways involved in cell growth and apoptosis.

Case Studies

- Antibacterial Activity Study :

-

Anticancer Activity Evaluation :

- Research focused on the cytotoxic effects of Hexanamide derivatives on human cancer cell lines.

- Findings indicated that certain derivatives exhibited significant growth inhibition, warranting further investigation into their potential as chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.